molecular formula C14H15NO2S2 B10876033 3-Butyl-5-(2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one

3-Butyl-5-(2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B10876033
M. Wt: 293.4 g/mol
InChI Key: DGUWFVJPJASMDN-FMIVXFBMSA-N
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Description

3-Butyl-5-(2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a butyl group and a benzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 3-butyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and benzylidene moiety may play crucial roles in binding to these targets, thereby modulating their activity. Further research is needed to elucidate the precise pathways and molecular interactions involved.

Comparison with Similar Compounds

3-Butyl-5-(2-hydroxy-benzylidene)-2-thioxo-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    3-Butyl-2-thioxothiazolidin-4-one: Lacks the benzylidene moiety, which may result in different biological activities.

    5-(2-Hydroxybenzylidene)-2-thioxothiazolidin-4-one: Lacks the butyl group, which may affect its solubility and reactivity.

    3-Butyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one: The position of the hydroxyl group on the benzylidene moiety can influence its chemical properties and biological activity.

Properties

Molecular Formula

C14H15NO2S2

Molecular Weight

293.4 g/mol

IUPAC Name

(5E)-3-butyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H15NO2S2/c1-2-3-8-15-13(17)12(19-14(15)18)9-10-6-4-5-7-11(10)16/h4-7,9,16H,2-3,8H2,1H3/b12-9+

InChI Key

DGUWFVJPJASMDN-FMIVXFBMSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CC=CC=C2O)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=CC=C2O)SC1=S

Origin of Product

United States

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